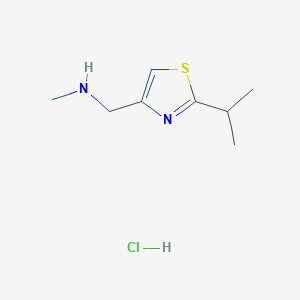

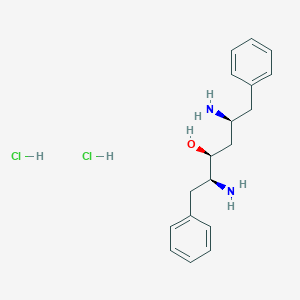

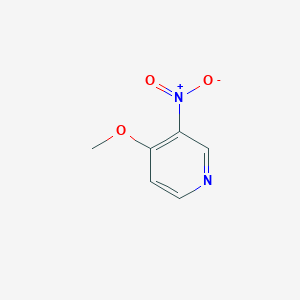

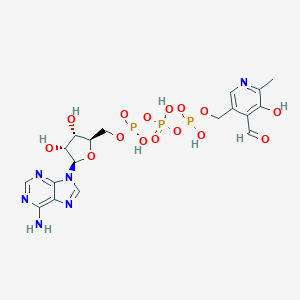

![molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Ácido octahidrociclopent[b]pirrol-2-carboxílico CAS No. 87679-21-8](/img/structure/B17476.png)

(2S,3aR,6aR)-Ácido octahidrociclopent[b]pirrol-2-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of octahydrocyclopenta[b]pyrrole derivatives involves various strategies, including nucleophilic addition to N-acyliminium ions, Pd/phosphine-catalyzed reactions, and derivations from D-mannose or other precursors. Seo et al. (1994) synthesized derivatives from enamine condensation followed by oxalylation, while Ney and Wolfe (2005) reported on the selective synthesis using Pd/phosphine catalysis. Ella-Menye, Nie, and Wang (2008) explored the synthesis from D-mannose for creating biologically active molecules (Seo Won-Jun et al., 1994); (J. Ney & J. Wolfe, 2005); (Jean-Rene Ella-Menye, Xiaoping Nie, & Guijun Wang, 2008).

Molecular Structure Analysis

Molecular structure analysis and stereochemistry play a crucial role in the synthesis and biological activity of octahydrocyclopenta[b]pyrrole derivatives. The study by Viveros-Ceballos et al. (2017) on the stereoselective synthesis of octahydroindole-2-phosphonic acid highlights the importance of controlling stereochemistry for achieving desired biological activities (José Luis Viveros‐Ceballos et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving octahydrocyclopenta[b]pyrrole derivatives are diverse, including cyclization, rearrangement, and decarboxylation reactions. Mou et al. (2015) developed an Au(I)-catalyzed tandem reaction for synthesizing pyrrole derivatives, while Wallbaum, Mehler, and Martens (1994) investigated the decarboxylation of amino acids to yield optically active β-amino alcohols and pyrrolidine derivatives (Xue-Qing Mou et al., 2015); (S. Wallbaum, Thomas Mehler, & J. Martens, 1994).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of octahydrocyclopenta[b]pyrrole derivatives can vary based on their molecular structure. Itamura, Yamada, Tamura, Matsumoto, and Kurosaki (1993) synthesized soluble polyimides with polyalicyclic structures derived from bicyclo[2.2.2]oct-7-ene-exo,exo,exo,exo-tetracarboxylic 2,3:5,6-dianhydrides, indicating the influence of molecular structure on solubility and thermal properties (S. Itamura et al., 1993).

Chemical Properties Analysis

The chemical properties, such as reactivity and functionality, of octahydrocyclopenta[b]pyrrole derivatives are critical for their application in synthesizing biologically active molecules and materials. For instance, Bahekar et al. (2017) developed an efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are important pharmacophores for various pharmacological activities (R. Bahekar et al., 2017).

Aplicaciones Científicas De Investigación

Síntesis de ácido pirrol-2-carboxílico a partir de celulosa y quitina

Este compuesto se puede sintetizar a partir de materias primas a base de celulosa y quitina . La síntesis de ácido pirrol-2-carboxílico (PCA) a partir de estas materias primas fue descubierta por la búsqueda automatizada de rutas . Este proceso optimiza el uso de átomos de fuentes renovables .

Catálisis enzimática

El compuesto se puede sintetizar utilizando catálisis enzimática . La polimerización del ácido pirrol-2-carboxílico fue iniciada por el oxidante peróxido de hidrógeno resultante de la reacción de oxidación de glucosa catalizada por la enzima redox glucosa oxidasa (GOx) . Este proceso es respetuoso con el medio ambiente y da como resultado la formación de partículas de poli(ácido pirrol-2-carboxílico) (PCPy) .

Productos naturales marinos bioactivos

El ácido pirrol-2-carboxílico es un intermedio de plataforma importante y un bloque de construcción para una serie de productos de alto valor, incluidos los productos naturales marinos bioactivos .

Aminoácido prolina

El ácido pirrol-2-carboxílico surge en la naturaleza por deshidrogenación del aminoácido prolina . Esto lo convierte en un compuesto importante en la biosíntesis de proteínas.

Carboxilación de pirrol

El ácido pirrol-2-carboxílico también surge por carboxilación de pirrol . Este proceso es importante en la síntesis de varios compuestos orgánicos.

Polimerización oxidativa química

El compuesto también se puede sintetizar mediante polimerización oxidativa química

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that the compound can be synthesized through a reaction of d-glucosamine and pyruvic acid . The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests it may interact with biochemical pathways related to these substances.

Action Environment

The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests that environmental factors related to these substances may influence its action.

Propiedades

IUPAC Name |

(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKEWIEKYQINX-QYNIQEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)